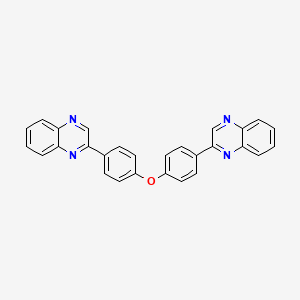
2,2'-(Oxydi-4,1-phenylene)diquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
The synthesis of 2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE can be achieved through several synthetic routes. One efficient method involves the use of aryne chemistry. Arynes are highly reactive intermediates that can be generated in situ from precursors such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. The reaction of these arynes with quinoxalin-2(1H)-one derivatives leads to the formation of the desired compound .
Another method involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds. This procedure typically requires high temperatures, strong acid catalysts, and extended heating periods .
化学反応の分析
2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moieties, using reagents like halogens or alkylating agents.
These reactions can lead to the formation of various products, depending on the specific reagents and conditions used .
科学的研究の応用
2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE has several scientific research applications:
Medicinal Chemistry: Quinoxaline derivatives are known for their anticancer, antibacterial, antifungal, and antiviral activities.
Material Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes such as tyrosine kinases and induce apoptosis in cancer cells. The compound may also interact with DNA and other cellular components, leading to its biological effects .
類似化合物との比較
2-{4-[4-(QUINOXALIN-2-YL)PHENOXY]PHENYL}QUINOXALINE can be compared with other quinoxaline derivatives, such as:
4-Phenoxyquinazoline: Similar in structure but with a quinazoline moiety instead of quinoxaline.
2-Phenoxypyridine: Contains a pyridine ring instead of quinoxaline.
Bis(quinoxaline) derivatives: Compounds with two quinoxaline units but different linkers.
These compounds share some chemical properties and biological activities but differ in their specific applications and mechanisms of action.
特性
分子式 |
C28H18N4O |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
2-[4-(4-quinoxalin-2-ylphenoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C28H18N4O/c1-3-7-25-23(5-1)29-17-27(31-25)19-9-13-21(14-10-19)33-22-15-11-20(12-16-22)28-18-30-24-6-2-4-8-26(24)32-28/h1-18H |
InChIキー |
YZWGHAOLRFIZPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,9,9a-tetramethyl-3aH,4H,7H,8H,9H,9bH-naphtho[2,1-c][1,2]dioxol-5-one](/img/structure/B12467121.png)
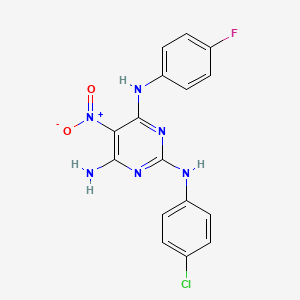
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467136.png)
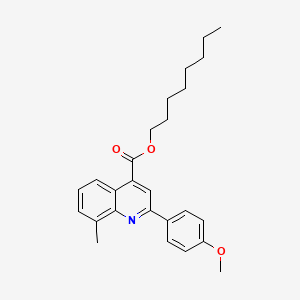
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467159.png)
![ethyl 4-[({[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12467166.png)
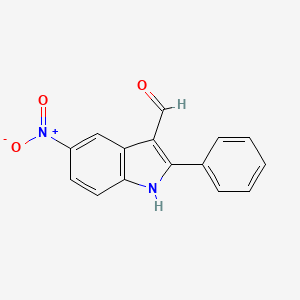

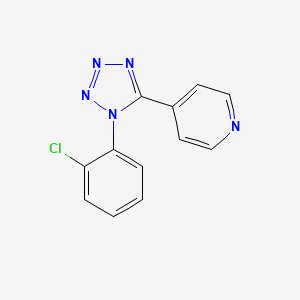
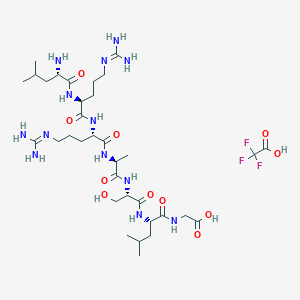

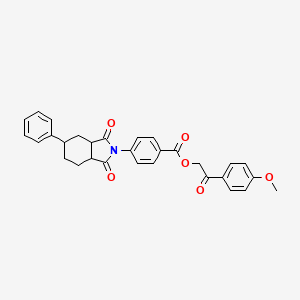
![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12467220.png)

